molecular formula C20H28ClNO12 B1141144 N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate CAS No. 67670-69-3

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

Katalognummer: B1141144
CAS-Nummer: 67670-69-3
Molekulargewicht: 509.9 g/mol
InChI-Schlüssel: QGJGGAMXXWIKJR-ZGRIBIJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins and plays a crucial role in various biochemical processes .

Eigenschaften

CAS-Nummer

67670-69-3

Molekularformel

C20H28ClNO12

Molekulargewicht

509.9 g/mol

IUPAC-Name

methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15-,16+,17+,18+,20-/m0/s1

InChI-Schlüssel

QGJGGAMXXWIKJR-ZGRIBIJBSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Isomerische SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Kanonische SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C

Synonyme

N-Acetyl-2-chloro-2-deoxy-β-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate;  5-(Acetylamino)-2-chloro-2,3,5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is typically synthesized through organic synthesis methods. One common method involves reacting N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroacetyl)mannitol . The reaction conditions often include the use of dry ice for transportation and storage at -20°C to maintain the compound’s stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar organic synthesis techniques on a larger scale, ensuring the purity and consistency required for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions include various neuraminic acid derivatives, which are essential for further biochemical applications .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is widely used in scientific research, including:

Wirkmechanismus

The compound exerts its effects by acting as a sialic acid intermediate, which is often present as the terminal sugar of glycoproteins. It plays a crucial role in cell-cell recognition, virus attachment, and other biochemical processes. The molecular targets and pathways involved include interactions with specific receptors on cell surfaces, facilitating various biological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylneuraminic Acid: Another sialic acid derivative with similar biochemical roles.

    2-Deoxy-2,3-didehydro-N-acetylneuraminic Acid: A derivative used in studying enzyme mechanisms.

    N-Glycolylneuraminic Acid: A sialic acid variant with different functional groups.

Uniqueness

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific chlorine substitution, which provides distinct chemical properties and reactivity compared to other sialic acid derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.